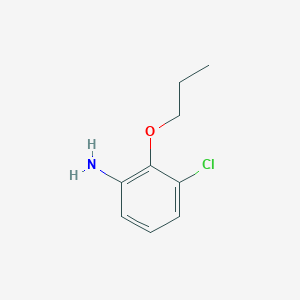

(3-Chloro-2-propoxyphenyl)amine

CAS No.:

Cat. No.: VC17831141

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12ClNO |

|---|---|

| Molecular Weight | 185.65 g/mol |

| IUPAC Name | 3-chloro-2-propoxyaniline |

| Standard InChI | InChI=1S/C9H12ClNO/c1-2-6-12-9-7(10)4-3-5-8(9)11/h3-5H,2,6,11H2,1H3 |

| Standard InChI Key | RFLDOQIDWKWABE-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC1=C(C=CC=C1Cl)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a phenyl ring with three distinct substituents:

-

A chlorine atom at the 3-position, imparting electrophilic reactivity.

-

A propoxy group (-OCHCHCH) at the 2-position, contributing to steric effects and hydrophobic interactions.

-

A primary amine (-NH) at the 1-position, enabling participation in condensation and nucleophilic substitution reactions .

The three-dimensional conformation reveals a planar aromatic ring with the propoxy chain adopting a staggered configuration to minimize steric hindrance .

Table 1: Key Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 185.65 g/mol | |

| CAS Number | 130566-29-9 | |

| Hydrochloride CAS Number | 1185057-51-5 |

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of (3-chloro-2-propoxyphenyl)amine typically involves a multi-step process:

-

Chlorination: Introduction of chlorine to a pre-functionalized phenyl ring using reagents like or under anhydrous conditions.

-

Propoxylation: Etherification with 1-bromopropane in the presence of a base (e.g., KCO) at 60–80°C .

-

Nitro Reduction: Reduction of a nitro precursor to the amine using catalytic hydrogenation (H, Pd/C) or chemical reductants (e.g., SnCl) .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorination | , 40°C, 6h | 78% |

| Propoxylation | 1-Bromopropane, KCO, DMF | 85% |

| Reduction | H (1 atm), 10% Pd/C, EtOH | 92% |

Reactivity and Functionalization

The amine group participates in Schiff base formation with aldehydes/ketones, while the chlorine atom enables nucleophilic aromatic substitution (e.g., with amines or alkoxides) . The propoxy chain can undergo oxidation to carboxylic acids using KMnO under acidic conditions.

Biological and Pharmacological Applications

Protein Interaction Studies

(3-Chloro-2-propoxyphenyl)amine is employed to study enzyme inhibition, particularly targeting tyrosine kinases and G-protein-coupled receptors (GPCRs). Its chloro and propoxy groups enhance binding affinity to hydrophobic pockets in protein active sites .

Physical and Chemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and ethanol; poorly soluble in water .

-

Stability: Stable under inert atmospheres but susceptible to oxidative degradation in the presence of light or moisture .

Spectroscopic Data

-

IR: N-H stretch (3300–3400 cm), C-Cl (550–600 cm).

-

NMR (): δ 6.8–7.2 (aromatic protons), δ 3.8 (OCH), δ 1.2 (CH) .

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing antidepressants and anticancer agents via reductive amination or Ullmann coupling .

Material Science

Serves as a monomer in conductive polymers and epoxy resins, leveraging its aromatic rigidity and amine reactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume